Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a tetrahydropyridine ring
Preparation Methods
The synthesis of Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of triethylamine in refluxing ethanol .
Chemical Reactions Analysis
Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano and carbonyl functions of this compound enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 can participate in condensation and substitution reactions . Common reagents used in these reactions include phenacyl bromide, triethylamine, and hydrazonoyl chloride . Major products formed from these reactions include thiadiazole derivatives and pyrrole derivatives .
Scientific Research Applications
This compound has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamides have been reported to exhibit diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The compound’s ability to form novel heterocyclic moieties makes it valuable for developing new chemotherapeutic agents .
Mechanism of Action
The mechanism of action of Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with molecular targets and pathways in biological systems. The cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. The compound can undergo electrophilic substitution reactions due to the presence of π-electrons, which facilitate interactions with various biological receptors . These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can be compared with other similar compounds, such as N-cyanoacetamides and indole derivatives. N-cyanoacetamides are known for their role in building various organic heterocycles and their potential as chemotherapeutic agents . Indole derivatives, on the other hand, possess diverse biological activities and are used in the synthesis of drugs with antiviral, anticancer, and antimicrobial properties . The uniqueness of this compound lies in its specific structure, which combines the cyano, nitrophenyl, and tetrahydropyridine moieties, offering distinct reactivity and biological activity .
Properties
Molecular Formula |
C21H17N3O5S |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
benzyl 2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H17N3O5S/c22-11-18-17(15-7-4-8-16(9-15)24(27)28)10-19(25)23-21(18)30-13-20(26)29-12-14-5-2-1-3-6-14/h1-9,17H,10,12-13H2,(H,23,25) |
InChI Key |
GQWAOZMSAFBZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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